N,N-diethyl-3-trimethylsilylprop-2-yn-1-amine
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Overview
Description
N,N-diethyl-3-trimethylsilylprop-2-yn-1-amine is a chemical compound with the molecular formula C10H21NSi. It is known for its applications in organic synthesis, particularly in the formation of various derivatives and intermediates. This compound is characterized by the presence of a trimethylsilyl group attached to a prop-2-yn-1-amine backbone, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-trimethylsilylprop-2-yn-1-amine typically involves the reaction of N,N-diethylprop-2-yn-1-amine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
N,N-diethylprop-2-yn-1-amine+trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-trimethylsilylprop-2-yn-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of amines and other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as halogens or other nucleophiles can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives, while oxidation and reduction reactions produce corresponding oxides and reduced amines, respectively.
Scientific Research Applications
N,N-diethyl-3-trimethylsilylprop-2-yn-1-amine has several applications in scientific research:
Organic Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N-diethyl-3-trimethylsilylprop-2-yn-1-amine exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitate the formation of specific products, and protect functional groups during chemical reactions. The molecular pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
N,N-diethylprop-2-yn-1-amine: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
Trimethylsilylprop-2-yn-1-amine: Similar structure but without the diethyl groups, leading to different chemical properties.
Uniqueness
N,N-diethyl-3-trimethylsilylprop-2-yn-1-amine is unique due to the presence of both diethyl and trimethylsilyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable reagent in organic synthesis and other scientific applications.
Properties
CAS No. |
18027-16-2 |
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Molecular Formula |
C10H21NSi |
Molecular Weight |
183.37 g/mol |
IUPAC Name |
N,N-diethyl-3-trimethylsilylprop-2-yn-1-amine |
InChI |
InChI=1S/C10H21NSi/c1-6-11(7-2)9-8-10-12(3,4)5/h6-7,9H2,1-5H3 |
InChI Key |
CJXRVXNQDUUHHH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC#C[Si](C)(C)C |
Origin of Product |
United States |
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